molecular formula C15H18N2O2S B2684642 N-cyclohexylquinoline-8-sulfonamide CAS No. 550354-42-2

N-cyclohexylquinoline-8-sulfonamide

Cat. No. B2684642
CAS RN: 550354-42-2
M. Wt: 290.38
InChI Key: XXHIQKHFTXVDSO-UHFFFAOYSA-N
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Description

“N-cyclohexylquinoline-8-sulfonamide” is a compound that likely contains a quinoline and a sulfonamide group . Quinoline is a nitrogen-based heterocyclic aromatic compound, and sulfonamides are a class of synthetic antimicrobial drugs . Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydrofolate synthetase, allowing them to play a role in treating a diverse range of disease states .


Synthesis Analysis

The synthesis of sulfonamide compounds with antiviral properties has been explored . The formation of the sulfonamide group is often achieved by the reaction of the N-nucleophilic center in the substrate molecule with the corresponding sulfonyl chloride . Another approach involves the use of sulfonamides as the reagents for building a nitrogen-containing framework .


Molecular Structure Analysis

The molecular structure of “N-cyclohexylquinoline-8-sulfonamide” would likely involve a quinoline ring structure attached to a sulfonamide group . Quinoline structures are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .


Chemical Reactions Analysis

Quinoxaline, a compound structurally similar to quinoline, has been a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The reactions of quinoline-8-sulfenyl halides with cycloalkenes have been studied, leading to the formation of new polycyclic compounds .

Mechanism of Action

Safety and Hazards

While specific safety and hazard data for “N-cyclohexylquinoline-8-sulfonamide” is not available, sulfonamides in general can cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamide drugs may cause a strong allergic reaction .

properties

IUPAC Name

N-cyclohexylquinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-20(19,17-13-8-2-1-3-9-13)14-10-4-6-12-7-5-11-16-15(12)14/h4-7,10-11,13,17H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHIQKHFTXVDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexylquinoline-8-sulfonamide

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